molecular formula C11H11ClN2 B1484666 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile CAS No. 2091443-37-5

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

Cat. No. B1484666
CAS RN: 2091443-37-5
M. Wt: 206.67 g/mol
InChI Key: AFBZQHSNMBKWDJ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a chlorophenyl group and a carbonitrile group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis method for “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” is not mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” includes a pyrrolidine ring, a chlorophenyl group, and a carbonitrile group . The exact structure and conformation of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy, but specific data for this compound is not available in the literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” include a molecular weight of 206.67 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are both 206.0610761 g/mol . The topological polar surface area of the compound is 35.8 Ų .

Future Directions

The future directions for research on “3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of novel pyrrolidine compounds with different biological profiles . Further studies could also focus on the influence of steric factors on biological activity and the structure-activity relationship of these compounds .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have been used to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

It is known that indole derivatives, which are structurally similar to pyrrolidine derivatives, have diverse biological activities . This suggests that 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile may also have a broad range of biological effects.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the action of 3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile may also be influenced by environmental factors.

properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,14H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBZQHSNMBKWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Reactant of Route 2
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Reactant of Route 3
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Reactant of Route 4
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile
Reactant of Route 5
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Reactant of Route 6
3-(4-Chlorophenyl)pyrrolidine-3-carbonitrile

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